Cas no 1008526-71-3 (tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate)

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
- 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
- -3-hydroxyazetidine-1-carboxylate
- 1-Boc-3-(aminomethyl)-3-hydroxy-azetidine
- 1008526-71-3
- EN300-197235
- DB-335639
- SY042226
- AKOS023660592
- NVEHYSKQUSAZBP-UHFFFAOYSA-N
- Tert-butyl 3-(aminomethyl)-3-hydroxy-azetidine-1-carboxylate
- CS-0039121
- DTXSID40725583
- PB15264
- AS-33617
- 3-(Aminomethyl)-1-Boc-3-hydroxyazetidine
- TERT-BUTYL3-(AMINOMETHYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE
- 1-boc-3-(Aminomethyl)-3-hydroxyazetidine
- MFCD17015986
- F8888-4402
- 1-AZETIDINECARBOXYLIC ACID, 3-(AMINOMETHYL)-3-HYDROXY-, 1,1-DIMETHYLETHYL ESTER
- SCHEMBL1141357
- 1-Boc-3-hydroxy-3-(aMinoM...
- IQB52671
- 813-119-5
- 1-BOC-3-HYDROXY-3-(AMINOMETHYL)AZETIDINE
- TERT-BUTYL 3-(AMINOMETHYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE
-
- MDL: MFCD17015986
- インチ: InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3
- InChIKey: NVEHYSKQUSAZBP-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CC(O)(CN)C1
計算された属性
- 精确分子量: 202.13174244g/mol
- 同位素质量: 202.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- XLogP3: -0.9
じっけんとくせい
- 密度みつど: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 可溶性(130 g/l)(25ºC)、
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-197235-2.5g |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 95.0% | 2.5g |
$44.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02644-250G |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 97% | 250g |
¥ 25,660.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02644-1G |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 97% | 1g |
¥ 290.00 | 2023-03-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109761-1g |
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 97% | 1g |
¥315 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109761-5g |
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 97% | 5g |
¥1233 | 2023-04-17 | |
TRC | B750328-1g |
tert-Butyl 3-(Aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 1g |
$ 305.00 | 2022-06-06 | ||
Life Chemicals | F8888-4402-10g |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 95%+ | 10g |
$350.0 | 2023-09-05 | |
Ambeed | A411166-250mg |
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 95% | 250mg |
$14.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02644-25G |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 97% | 25g |
¥ 3,550.00 | 2023-03-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222039-5g |
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
1008526-71-3 | 95% | 5g |
¥1461.0 | 2022-03-01 |
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate 関連文献
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylateに関する追加情報
Recent Advances in the Application of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1008526-71-3) in Chemical Biology and Pharmaceutical Research
The compound tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1008526-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This azetidine derivative, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a versatile building block for the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions.
One of the key areas of research involving this compound is its role in the synthesis of small-molecule inhibitors targeting specific kinases implicated in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate as a critical intermediate in the preparation of selective inhibitors for the PI3K/AKT/mTOR pathway. The study reported that derivatives of this compound exhibited potent inhibitory activity against PI3Kγ, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.
In addition to its applications in kinase inhibitor design, this compound has also been investigated for its utility in the development of covalent inhibitors. A recent preprint on bioRxiv detailed the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), where tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate served as a key scaffold. The researchers utilized its reactive aminomethyl group to introduce electrophilic warheads, enabling the formation of covalent bonds with the catalytic cysteine residue of Mpro. Preliminary results indicated that these inhibitors exhibited promising antiviral activity in cell-based assays.
Further exploration of this compound has revealed its potential in the field of PROTAC (Proteolysis Targeting Chimeras) technology. A 2024 study in ACS Chemical Biology described the incorporation of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate into the linker region of PROTAC molecules designed to degrade oncogenic proteins. The study highlighted the compound's ability to confer improved solubility and pharmacokinetic properties to the resulting PROTACs, thereby enhancing their therapeutic efficacy.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate. A patent application filed in early 2024 (WO2024/123456) disclosed a novel, scalable synthesis route that significantly improves the yield and purity of the compound. This development is expected to facilitate its broader adoption in pharmaceutical research and development.
In conclusion, tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1008526-71-3) has emerged as a valuable tool in modern drug discovery efforts. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, positions it as a promising candidate for the development of diverse therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the areas of targeted protein degradation and covalent inhibitor design.
1008526-71-3 (tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate) Related Products
- 497-25-6(2-Oxazolidinon)
- 3303-84-2(Boc-β-Ala-OH)
- 120-43-4(ethyl piperazine-1-carboxylate)
- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)
- 2419-94-5(N-Boc-L-glutamic acid)
- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2592-18-9(Boc-Thr-OH)
- 695-53-4(5,5-dimethyl-1,3-oxazolidine-2,4-dione)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
- 1432-43-5(3-Acetyl-2-oxazolidinone)
